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Compound of Interest

Compound Name: Oxazole-4-carboximidamide

Cat. No.: B15246517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of

oxazole-4-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and

drug discovery. Due to the limited availability of direct experimental data for this specific

molecule, this document synthesizes information from closely related analogs, established

chemical principles, and predictive models to offer a thorough foundational understanding.

Core Chemical Properties
Oxazole-4-carboximidamide belongs to the oxazole class of five-membered aromatic

heterocycles containing an oxygen and a nitrogen atom. The carboximidamide functional

group, a bioisostere of the carboxylic acid and carboxamide moieties, imparts unique chemical

characteristics relevant to its potential biological activity.

Table 1: Physicochemical Properties of Oxazole-4-carboximidamide and Related Compounds
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Property
Oxazole-4-
carboximidamide
(Predicted)

Oxazole-4-
carboxylic acid[1]

Oxazole-4-
carboxamide[2]

Molecular Formula C₄H₅N₃O C₄H₃NO₃ C₄H₄N₂O₂

Molecular Weight 111.10 g/mol 113.07 g/mol 112.09 g/mol

Melting Point (°C) Data not available 142 Data not available

Boiling Point (°C) Data not available
289.3 ± 13.0 at 760

mmHg
Data not available

Density (g/cm³) Data not available 1.5 ± 0.1 Data not available

pKa (of conjugate

acid)

Estimated to be higher

than oxazole (0.8) due

to the basicity of the

carboximidamide

group.

Data not available Data not available

LogP
-0.20 (for Oxazole-4-

carboxylic acid)
-0.20 Data not available

Synthesis and Experimental Protocols
While a specific documented synthesis for oxazole-4-carboximidamide is not readily available

in the literature, a plausible and efficient synthetic route can be proposed based on established

methodologies for the synthesis of oxazoles and the conversion of nitriles to carboximidamides.

The key strategic approach involves the preparation of an oxazole-4-carbonitrile precursor,

followed by its conversion to the target carboximidamide via the Pinner reaction.

Proposed Synthetic Pathway
A viable synthetic pathway commences with the synthesis of oxazole-4-carbonitrile, which can

be achieved through various reported methods. Subsequently, the nitrile is converted to an

imidate ester hydrochloride (a Pinner salt) and then to the final carboximidamide.
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Step 1: Synthesis of Oxazole-4-carbonitrile

Step 2: Pinner Reaction

Step 3: Ammonolysis
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Figure 1: Proposed synthetic pathway for oxazole-4-carboximidamide.

Experimental Protocol: Synthesis of Oxazole-4-
carboximidamide via Pinner Reaction
This protocol is a generalized procedure based on the Pinner reaction of heterocyclic nitriles.[3]

[4]

Step 1: Synthesis of Oxazole-4-carbonitrile

A variety of methods can be employed for the synthesis of the oxazole-4-carbonitrile precursor.

One such method involves the copper(II)-mediated reaction of an acetophenone with a cyanide
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source like potassium ferricyanide.[5][3]

Step 2: Formation of Ethyl oxazole-4-carboximidate hydrochloride (Pinner Salt)

A solution of oxazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M) is prepared

in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a

drying tube.

The solution is cooled to 0 °C in an ice bath.

Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours,

ensuring the reaction mixture remains saturated with HCl.

The reaction vessel is sealed and allowed to stir at room temperature for 12-24 hours. The

progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR

spectrum.

The solvent is removed under reduced pressure to yield the crude ethyl oxazole-4-

carboximidate hydrochloride as a solid. This Pinner salt is typically used in the next step

without further purification due to its hygroscopic nature.

Step 3: Conversion to Oxazole-4-carboximidamide

The crude Pinner salt is dissolved in a minimal amount of anhydrous ethanol.

The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.

The reaction mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

The solvent is evaporated under reduced pressure.

The resulting crude product can be purified by recrystallization or column chromatography to

yield oxazole-4-carboximidamide.

Spectroscopic Properties (Predicted)
The structural elucidation of oxazole-4-carboximidamide would rely on a combination of

spectroscopic techniques. The following table summarizes the predicted key spectroscopic
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features based on the known properties of the oxazole ring and the carboximidamide functional

group.

Table 2: Predicted Spectroscopic Data for Oxazole-4-carboximidamide

Technique
Predicted Chemical Shifts /
Frequencies

Rationale / Comments

¹H NMR

δ 8.0-8.5 (s, 1H, H5 of

oxazole)δ 7.0-8.0 (br s, 3H, -

C(=NH)NH₂)

The proton at the 5-position of

the oxazole ring is expected to

appear as a singlet in the

aromatic region. The protons

of the carboximidamide group

are expected to be broad and

may exchange with D₂O.

¹³C NMR

δ 150-165 (C=N of

carboximidamide)δ 140-155

(C2 and C4 of oxazole)δ 120-

135 (C5 of oxazole)

The carbon of the C=N bond in

the carboximidamide will be

significantly downfield. The

carbons of the oxazole ring will

appear in the typical aromatic

region for this heterocycle.

FT-IR (cm⁻¹)

3300-3500 (N-H

stretching)1640-1680 (C=N

stretching)1500-1600 (C=C

and C=N ring stretching)

The N-H stretches of the

amidine group will appear as

broad bands. The C=N stretch

of the imidamide is a

characteristic absorption.

Mass Spectrometry (EI)
Molecular ion peak (M⁺) at m/z

111.

Fragmentation may involve the

loss of ammonia (NH₃),

cyanamide (CH₂N₂), or

cleavage of the oxazole ring.

Biological Activity and Potential Signaling Pathways
While there is no direct biological data for oxazole-4-carboximidamide, the oxazole scaffold is

a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of

activities including antimicrobial, anticancer, and anti-inflammatory properties. The
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carboximidamide group is often used as a bioisosteric replacement for carboxamides and

carboxylic acids, which can enhance binding to biological targets and improve pharmacokinetic

properties.

Heterocyclic carboximidamides have been reported to possess various biological activities,

including antibacterial and anticancer effects.[2][4] It is plausible that oxazole-4-
carboximidamide could exhibit similar properties.

Hypothetical Signaling Pathway Inhibition
Many anticancer agents containing heterocyclic motifs are known to target signaling pathways

crucial for cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway,

which is frequently dysregulated in cancer. It is hypothesized that oxazole-4-
carboximidamide, due to its structural features, could potentially act as an inhibitor of a key

kinase in this pathway, such as Akt.
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Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
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Disclaimer: The signaling pathway depicted is a generalized representation and the inhibitory

action of oxazole-4-carboximidamide is purely hypothetical, based on the known activities of

structurally related compounds. Further experimental validation is required to confirm any

biological activity and mechanism of action.

Conclusion
Oxazole-4-carboximidamide represents a molecule with significant potential in the field of

drug discovery. Its synthesis is feasible through established chemical transformations, and its

structural similarity to other bioactive oxazoles and carboximidamides suggests a likelihood of

interesting biological properties. This technical guide provides a foundational understanding of

its core properties, offering a starting point for researchers and scientists to explore its potential

applications. Further experimental investigation is warranted to fully characterize this promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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